molecular formula C13H20O3 B14209936 Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate CAS No. 826337-65-9

Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate

Cat. No.: B14209936
CAS No.: 826337-65-9
M. Wt: 224.30 g/mol
InChI Key: GKTPDGUTWLINBN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with isobutyraldehyde under basic conditions, followed by cyclization and dehydration steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2-oxo-4-(propan-2-ylidene)hept-6-enoate is unique due to its specific structural features, which include a hept-6-enoate backbone and a propan-2-ylidene group. These features confer distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

826337-65-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-propan-2-ylidenehept-6-enoate

InChI

InChI=1S/C13H20O3/c1-6-16-13(15)12(14)8-11(10(4)5)7-9(2)3/h2,6-8H2,1,3-5H3

InChI Key

GKTPDGUTWLINBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=C(C)C)CC(=C)C

Origin of Product

United States

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